Clionamine B: A Technical Guide to the Aminosteroid's Chemical Properties and Biological Activity
Clionamine B: A Technical Guide to the Aminosteroid's Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clionamine B is a naturally occurring aminosteroid isolated from the marine sponge Cliona celata.[1][2][3] As a member of the clionamine family, it has garnered significant interest within the scientific community for its potent biological activities, most notably its ability to stimulate autophagy.[1][2][3][4][5] This property positions Clionamine B as a promising lead compound in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer. This technical guide provides a comprehensive overview of the known chemical properties of Clionamine B, details on its synthesis and biological activity, and an exploration of its molecular mechanism of action.
Chemical Properties of Clionamine B
The precise physicochemical properties of Clionamine B have not been extensively reported in peer-reviewed literature. However, based on its structure and data from chemical suppliers, a summary of its key chemical identifiers and computed properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₅NO₃ | --INVALID-LINK-- |
| Molecular Weight | 431.65 g/mol | --INVALID-LINK-- |
| Exact Mass | 431.339944 g/mol | --INVALID-LINK-- |
| LogP (calculated) | 3.45 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 2 | --INVALID-LINK-- |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | Not reported | - |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Spectral Data (NMR, IR, MS) | Not publicly available | - |
Experimental Protocols for Physicochemical Characterization
While specific experimental data for Clionamine B is lacking, the following are standard protocols for determining the key physicochemical properties of aminosteroid compounds.
Determination of Melting Point
The melting point of a solid crystalline substance is a crucial indicator of its purity.
Methodology:
-
A small, finely powdered sample of Clionamine B is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
An excess amount of Clionamine B is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove the undissolved solid.
-
The concentration of Clionamine B in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of Clionamine B is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.
Mass Spectrometry (MS):
-
A dilute solution of Clionamine B is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact molecular weight.
-
Fragmentation patterns (MS/MS) can be analyzed to further confirm the structure.
Infrared (IR) Spectroscopy:
-
A sample of Clionamine B is prepared (e.g., as a KBr pellet or a thin film).
-
The IR spectrum is recorded.
-
The absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O) are identified to confirm the presence of these groups in the molecule.
Synthesis of Clionamine B
The total synthesis of Clionamine B has been successfully achieved, starting from the readily available plant sapogenin, tigogenin.[1][2][3] This multi-step synthesis provides a scalable route to produce Clionamine B and its analogs for further biological evaluation.
Caption: Synthetic workflow for Clionamine B from Tigogenin.
Biological Activity and Mechanism of Action
Clionamine B is a potent stimulator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2][3] This activity is of significant therapeutic interest. Furthermore, Clionamine B has demonstrated the ability to inhibit the survival of Mycobacterium tuberculosis within macrophages.[4]
The primary molecular target of Clionamine B has been identified as the phosphatidylinositol 4-kinase, Pik1, in yeast and its human homolog, PI4KB.[4] By inhibiting Pik1/PI4KB, Clionamine B disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and the regulation of autophagy.
References
- 1. PDPK1 regulates autophagosome biogenesis by binding to PIK3C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDPK1 regulates autophagosome biogenesis by binding to PIK3C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Suppression of PI3K signaling is linked to autophagy activation and th" by Rifah Gheyas, Ramon Ortega-Alvarez et al. [jdc.jefferson.edu]
